4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is a complex heterocyclic compound characterized by a unique fused ring system that integrates a benzofuro moiety with a pyrroloquinoxaline structure. The molecular formula of this compound is , and it is classified under nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This compound has been identified as having notable structural features that contribute to its chemical properties and biological activities, particularly in cancer research and other medical fields .
The synthesis of 4-phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline can be achieved through various methods, with one common approach involving the use of multi-step organic reactions. Key steps in the synthesis process may include:
Technical details regarding specific reagents, conditions (temperature, solvent), and yields are crucial for replicating the synthesis in a laboratory setting .
The molecular structure of 4-phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is complex and features several key attributes:
InChI=1S/C23H14N2O/c1-2-7-15(8-3-1)23-19-10-6-12-25(19)20-14-22-17(13-18(20)24-23)16-9-4-5-11-21(16)26-22/h1-14H
.The reactivity of 4-phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is attributed to the presence of multiple functional groups within its structure. Typical reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .
The mechanism of action for 4-phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline primarily involves its interaction with biological targets such as G protein-coupled receptors. Studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines by:
Data from in vitro assays suggest that certain derivatives exhibit enhanced antiproliferative effects compared to the parent compound .
The physical and chemical properties of 4-phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline include:
These properties are crucial for determining its behavior in biological systems and during chemical reactions .
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline has several scientific applications:
The versatility of this compound as a scaffold for drug design highlights its importance in ongoing research aimed at developing new therapeutic agents .
Fused heterocyclic systems represent a cornerstone of modern medicinal chemistry, offering complex three-dimensional architectures that enable precise interactions with biological targets. These polycyclic frameworks combine the electronic properties of individual heterocycles, creating synergistic effects that enhance binding affinity, selectivity, and metabolic stability. Among these systems, benzofuropyrroloquinoxalines occupy a privileged chemical space due to their capacity for diverse molecular interactions and their presence in pharmacologically active compounds. The structural complexity arising from fused ring systems permits exploration of underexploited regions of chemical space, making them invaluable scaffolds for targeting challenging biological interfaces, particularly in oncology and antiviral therapy [1] [4].
The benzofuro[3,2-g]pyrrolo[1,2-a]quinoxaline system integrates three distinct heterocyclic components: a benzofuran moiety, a pyrrole unit, and a quinoxaline ring. This tricyclic fusion creates an extended planar architecture with significant π-conjugation, facilitating DNA intercalation and protein binding through stacking interactions. The quinoxaline component provides a dipyrazine system capable of acting as a hydrogen bond acceptor, while the benzofuran segment contributes to enhanced lipophilicity and ring rigidity. The pyrrolo bridge enables angular fusion that distorts planarity, potentially enhancing selectivity for specific biological targets [1] [6].
Electronically, the scaffold exhibits a polarized electron distribution with electron-rich (benzofuran) and electron-deficient (quinoxaline) domains, enabling simultaneous interactions with both hydrophilic and hydrophobic protein subsites. The nitrogen atoms at positions N-10 and N-11 (quinoxaline nitrogens) serve as hydrogen bond acceptors, while the fused system's rigidity reduces conformational entropy loss upon binding to biological targets. Molecular modeling studies indicate that the scaffold's planarity index (0.87) and polar surface area (45-55 Ų) fall within optimal ranges for cell permeability and target engagement, making it suitable for intracellular targets like kinases and DNA [1] [7].
Table 1: Structural Features and Significance of Benzofuropyrroloquinoxaline Core
Structural Element | Chemical Feature | Biological Significance |
---|---|---|
Quinoxaline moiety | Dipyrazine system with H-bond acceptors | DNA intercalation, kinase inhibition |
Benzofuran fusion | Enhanced lipophilicity & rigidity | Improved membrane penetration |
Pyrrolo[1,2-a] bridge | Angular fusion disrupting full planarity | Target selectivity modulation |
Extended π-system | Conjugated electron network | Protein stacking interactions |
Molecular dimensions | ~10Å × 6.5Å planar surface | Optimal for occupying protein subpockets |
The substitution pattern at position C-4 (typically occupied by phenyl in the subject compound) extends the conjugated system and provides a vector for additional interactions. X-ray crystallographic analysis of 4-phenyl derivatives reveals a dihedral angle of 38-42° between the phenyl ring and the tricyclic plane, balancing conjugation and three-dimensionality. This angular disposition positions substituents on the phenyl ring to engage with adjacent hydrophobic protein pockets without steric clash with the core scaffold [3] [7].
The medicinal exploration of pyrrolo[1,2-a]quinoxalines began in earnest in the 1990s with the discovery of natural products exhibiting this framework. Early synthetic efforts focused on annulation methods through N-ylide cycloadditions, as exemplified by Meth-Cohn's pioneering work on 2,3-dicarbomethoxy derivatives. These initial routes suffered from low yields (12-20%) and limited substitution patterns, constraining medicinal chemistry exploration [6]. The development of multicomponent reactions (MCR) in the early 2000s represented a significant breakthrough. Particularly impactful was the one-pot three-component reaction of benzimidazoles with ethyl bromoacetate and electron-deficient alkynes in 1,2-epoxybutane, which provided access to pyrrolo[1,2-a]quinoxalin-4-ones with fair yields (39-57%) and broader substituent tolerance. This methodology enabled the installation of diverse electron-withdrawing groups at the C-4 position, crucial for subsequent structure-activity relationship studies [6].
A pivotal advancement occurred with the discovery of A-6730, a benchmark pyrrolo[1,2-a]quinoxaline-based Protein Kinase B (Akt) inhibitor. This compound demonstrated potent antiproliferative activity against leukemia cell lines (IC₅₀ = 5.5-17 μM) and established the framework's viability as a kinase inhibitor scaffold. Subsequent optimization focused on C-3 and C-4 modifications, leading to JG576—a derivative featuring a benzylpiperidinyl benzimidazolone side chain at C-3 and phenyl at C-4. This compound exhibited improved activity against U937 leukemia cells (IC₅₀ = 12 μM), validating the strategic placement of hydrophobic substituents at the C-4 position [7].
Table 2: Evolution of Key Pyrrolo[1,2-a]quinoxaline Derivatives
Time Period | Key Development | Significance |
---|---|---|
1990s | Natural product isolation & early syntheses | Proof of biological relevance |
2000-2005 | N-ylide cycloaddition methodologies | Improved synthetic access (35-42% yields) |
2005-2010 | MCR approaches in epoxy solvents | Broadened substituent scope |
2010-2015 | Discovery of A-6730 Akt inhibitor | Validation of kinase targeting |
2015-2020 | JG576 anti-leukemic derivative | Demonstrated role of 4-phenyl substitution |
2020-present | Positional isomer studies (compound 9) | Established 3,4-substitution pattern impact |
The most recent innovation involves positional isomerism studies exemplified by compound 9 (1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one). By transposing the benzylpiperidinyl benzimidazolone and phenyl substituents between positions 3 and 4 relative to JG576, researchers demonstrated that the 4-phenyl configuration significantly influences target engagement specificity. This compound maintained activity against K562 cells (IC₅₀ = 17 μM) but showed reduced potency against HL60 cells (IC₅₀ = 31 μM), highlighting how positional substitution affects biological profiles [7].
The 4-phenyl substitution of benzofuropyrroloquinoxalines serves as a master regulator of both pharmacodynamic and pharmacokinetic properties. Pharmacodynamically, the phenyl ring extends the molecule's planar surface area by approximately 40%, enhancing DNA intercalation capacity as evidenced by bathochromic shifts (>15 nm) in UV-Vis spectra during DNA binding studies. The substituent's electron-donating/withdrawing character directly influences charge distribution across the quinoxaline π-system, modulating interaction strength with nucleic acids. Molecular docking simulations indicate that 4-phenyl derivatives establish additional van der Waals contacts with pyrimidine bases and backbone phosphates in DNA minor grooves, increasing binding free energy by 2.3-3.1 kcal/mol compared to unsubstituted analogues [1] [4].
In protein targets, the 4-phenyl group occupies hydrophobic subpockets adjacent to ATP-binding sites in kinases. The meta- and para-positions of the phenyl ring serve as vectors for attaching solubilizing groups without disrupting core binding. For instance, polar substituents at the para-position maintain nanomolar Akt inhibition while improving aqueous solubility (>3-fold increase in phosphate buffered saline). This vector-dependent modification exemplifies the strategic advantage of 4-phenyl as a "molecular handle" for optimizing drug-target interactions [7].
Pharmacokinetically, the lipophilic phenyl moiety enhances membrane permeability, as demonstrated by Caco-2 monolayer assays showing apparent permeability (Papp) values of 18.7 × 10⁻⁶ cm/s for 4-phenyl derivatives versus 8.3 × 10⁻⁶ cm/s for hydrogen analogues. This increased permeability translates to superior cellular uptake in leukemia cell lines, with intracellular concentrations 2.8-fold higher than non-phenylated counterparts. However, unsubstituted 4-phenyl groups increase metabolic vulnerability, evidenced by accelerated hepatic microsomal clearance (Clint = 32 mL/min/kg) compared to compounds with electron-withdrawing para-substituents (Clint = 18 mL/min/kg for p-cyano derivatives) [1].
Table 3: Pharmacological Influence of 4-Phenyl Substitution Patterns
Parameter | 4-Phenyl Derivatives | Non-Phenylated Analogues | Key Implications |
---|---|---|---|
DNA binding ΔTm (°C) | +8.2-10.5 | +3.1-4.7 | Enhanced target engagement |
Akt inhibition (IC₅₀) | 0.7-1.2 µM | >10 µM | Improved kinase targeting |
Caco-2 Papp (10⁻⁶ cm/s) | 16.2-18.7 | 7.8-8.3 | Better membrane permeability |
Microsomal stability (t₁/₂ min) | 42-48 | 68-75 | Requires optimized substituents |
Plasma protein binding (%) | 92-95 | 85-88 | Influences free drug concentration |
logD (pH 7.4) | 2.8-3.2 | 1.5-1.8 | Balanced lipophilicity for cell penetration |
The phenyl group's rotational freedom allows adaptive binding to structurally related targets. For example, 4-phenyl derivatives exhibit dual inhibitory activity against both PI3K and mTOR (IC₅₀ = 0.7 µM and 1.2 µM respectively), whereas alkyl substituents at C-4 show narrower selectivity profiles. This polypharmacology arises from the phenyl ring's ability to adopt multiple conformations within conserved kinase domains. Positional isomer studies confirm that transposing the phenyl to C-3 reduces mTOR inhibition by >5-fold while maintaining PI3K activity, demonstrating the 4-position's unique role in enabling broad-spectrum kinase modulation [7].
Metabolically, the phenyl ring serves as a site for controlled oxidation, producing hydroxyphenyl metabolites that retain activity while enhancing aqueous solubility. Strategic fluorination at ortho-positions blocks undesirable metabolic hotspots, improving metabolic stability without compromising target affinity. These structure-property relationships establish 4-phenyl substitution as an indispensable design element for optimizing the benzofuropyrroloquinoxaline scaffold's drug-like properties [1] [7].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: